molecular formula C25H20ClNO3S2 B451962 methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B451962
M. Wt: 482g/mol
InChI Key: OIUCMVTUKHTFHL-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, acetic anhydride, and methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C25H20ClNO3S2

Molecular Weight

482g/mol

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H20ClNO3S2/c1-30-25(29)20-16-12-11-15(14-7-3-2-4-8-14)13-19(16)32-24(20)27-23(28)22-21(26)17-9-5-6-10-18(17)31-22/h2-10,15H,11-13H2,1H3,(H,27,28)

InChI Key

OIUCMVTUKHTFHL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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